7-(Diacetylamino)-8,9-dimethyl-9H-carbazol-3-yl acetate
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Overview
Description
7-(Diacetylamino)-8,9-dimethyl-9H-carbazol-3-yl acetate is a synthetic organic compound belonging to the carbazole family. Carbazoles are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics. This particular compound is characterized by its unique structural features, which include diacetylamino and dimethyl groups attached to the carbazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Diacetylamino)-8,9-dimethyl-9H-carbazol-3-yl acetate typically involves multi-step organic reactions. One common method starts with the preparation of the carbazole core, followed by the introduction of the diacetylamino and dimethyl groups. The final step involves acetylation to form the acetate ester.
Preparation of Carbazole Core: The carbazole core can be synthesized through various methods, including the Buchwald-Hartwig amination or the Ullmann reaction, which involve the coupling of an aryl halide with an amine.
Introduction of Diacetylamino and Dimethyl Groups: The diacetylamino group can be introduced through acylation reactions using acetic anhydride and a suitable amine. The dimethyl groups are typically introduced via alkylation reactions using methyl iodide or similar reagents.
Acetylation: The final step involves the acetylation of the carbazole derivative using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
7-(Diacetylamino)-8,9-dimethyl-9H-carbazol-3-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide exchange reactions.
Major Products Formed
Oxidation: Oxidized carbazole derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Substituted carbazole derivatives with various functional groups.
Scientific Research Applications
7-(Diacetylamino)-8,9-dimethyl-9H-carbazol-3-yl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 7-(Diacetylamino)-8,9-dimethyl-9H-carbazol-3-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
7-Amino-8,9-dimethyl-9H-carbazole: Similar structure but lacks the diacetylamino and acetate groups.
7-Acetylamino-8,9-dimethyl-9H-carbazole: Similar structure but lacks the diacetylamino group.
7-(Diacetylamino)-9H-carbazole: Similar structure but lacks the dimethyl groups.
Uniqueness
7-(Diacetylamino)-8,9-dimethyl-9H-carbazol-3-yl acetate is unique due to the presence of both diacetylamino and dimethyl groups, which confer distinct chemical and biological properties. These structural features may enhance its stability, solubility, and interaction with molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
832723-90-7 |
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Molecular Formula |
C20H20N2O4 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
[7-(diacetylamino)-8,9-dimethylcarbazol-3-yl] acetate |
InChI |
InChI=1S/C20H20N2O4/c1-11-18(22(12(2)23)13(3)24)9-7-16-17-10-15(26-14(4)25)6-8-19(17)21(5)20(11)16/h6-10H,1-5H3 |
InChI Key |
JIAJFXMKZHEFJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1N(C3=C2C=C(C=C3)OC(=O)C)C)N(C(=O)C)C(=O)C |
Origin of Product |
United States |
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